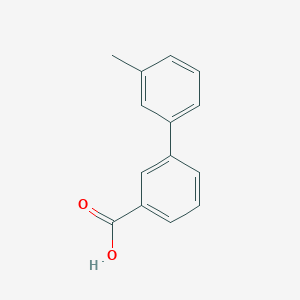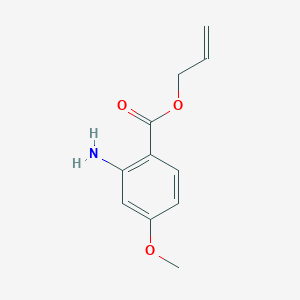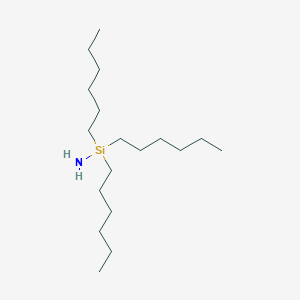
2-氯-2-脱氧-D-葡萄糖
概述
描述
科学研究应用
2-氯-2-脱氧-D-葡萄糖在科学研究中有多种应用。 它用作葡萄糖转运抑制剂,用于研究细胞葡萄糖代谢 . 在肿瘤学中,它用于研究肿瘤细胞代谢,因为肿瘤细胞对葡萄糖的需求比正常细胞高 . 此外,它还用于开发涉及放射和化学增敏以及氧化应激的抗癌策略 . 它也被探索用于治疗COVID-19,通过抑制糖酵解和减少病毒复制 .
5. 作用机理
2-氯-2-脱氧-D-葡萄糖的作用机理涉及它模拟葡萄糖并抑制糖酵解的能力。 一旦进入细胞,它就会被己糖激酶磷酸化,形成2-脱氧-D-葡萄糖-6-磷酸,而该物质不能被磷酸葡萄糖异构酶进一步代谢 . 这导致2-脱氧-D-葡萄糖-6-磷酸积累,抑制糖酵解并诱导细胞死亡 . 它还会影响己糖激酶和葡萄糖-6-磷酸异构酶的功能,进一步扰乱细胞代谢 .
作用机制
Target of Action
The primary target of 2-Chloro-2-deoxy-D-glucose (2-CIDG) is the enzyme hexokinase , which plays a crucial role in the glycolysis pathway . Hexokinase catalyzes the first step in glycolysis, converting glucose to glucose-6-phosphate .
Mode of Action
2-CIDG acts as a glucose mimic and is taken up by cells in a similar manner to glucose . Once inside the cell, it is phosphorylated by hexokinase to form 2-Chloro-2-deoxy-D-glucose-6-phosphate . Unlike glucose-6-phosphate, this compound cannot be further metabolized by phosphoglucose isomerase . This leads to an accumulation of 2-CIDG-6P inside the cell, which inhibits the function of hexokinase and glucose-6-phosphate isomerase, thereby disrupting the glycolysis pathway .
Biochemical Pathways
The main biochemical pathway affected by 2-CIDG is glycolysis . By inhibiting hexokinase and glucose-6-phosphate isomerase, 2-CIDG disrupts the conversion of glucose to glucose-6-phosphate, a critical step in the glycolysis pathway . This leads to a decrease in the production of ATP, which is essential for many cellular processes .
Pharmacokinetics
It is known that 2-cidg is soluble in water and acetone , suggesting that it could be readily absorbed and distributed in the body. The compound is also hygroscopic and air-sensitive , which may affect its stability and bioavailability.
Result of Action
The primary result of 2-CIDG’s action is the disruption of energy production in cells due to the inhibition of glycolysis . This can lead to cell death, particularly in cells that rely heavily on glycolysis for energy, such as cancer cells . Additionally, 2-CIDG has been found to effectively reduce the replication of SARS-CoV-2 in human cells .
Action Environment
The action of 2-CIDG can be influenced by various environmental factors. For instance, the compound’s hygroscopic nature means that it can absorb moisture from the environment, which could potentially affect its stability and efficacy . Furthermore, the compound’s effectiveness may be influenced by the glucose levels in the environment, as 2-CIDG acts as a glucose mimic .
安全和危害
未来方向
2-DG, a close analog of 2-Chloro-2-deoxy-D-glucose, has been evaluated as a polypharmacological agent for COVID-19 therapy due to its influence on the glycolytic pathway, interaction with viral proteins, and anti-inflammatory action . The promising trends observed in current phase II study is encouraging for confirmatory evaluation of the efficacy and safety of 2-DG in a larger phase III trial . This suggests potential future directions for 2-Chloro-2-deoxy-D-glucose as well.
生化分析
Biochemical Properties
2-Chloro-2-deoxy-D-glucose plays a significant role in biochemical reactions by mimicking glucose. It is phosphorylated by hexokinase to form 2-chloro-2-deoxy-D-glucose-6-phosphate, which cannot be further metabolized by phosphoglucose isomerase. This inhibition disrupts glycolysis and leads to a depletion of cellular ATP . The compound interacts with enzymes such as hexokinase and phosphoglucose isomerase, and proteins involved in glucose transport, such as glucose transporters (GLUTs) .
Cellular Effects
2-Chloro-2-deoxy-D-glucose affects various cell types by inhibiting glycolysis, leading to reduced ATP production and increased oxidative stress . This compound has been shown to induce apoptosis in cancer cells by interfering with glucose metabolism and inhibiting N-linked glycosylation . It also impacts cell signaling pathways, such as the mammalian target of rapamycin (mTOR) pathway, and alters gene expression related to cell survival and proliferation .
Molecular Mechanism
At the molecular level, 2-Chloro-2-deoxy-D-glucose exerts its effects by being phosphorylated to 2-chloro-2-deoxy-D-glucose-6-phosphate, which accumulates in cells and inhibits hexokinase and phosphoglucose isomerase . This inhibition leads to a blockade of glycolysis, resulting in energy deprivation and cell death. Additionally, the compound induces endoplasmic reticulum stress and autophagy, further contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-2-deoxy-D-glucose change over time. Initially, it causes a rapid decrease in ATP levels and an increase in oxidative stress . Over prolonged exposure, cells may develop resistance mechanisms, such as upregulation of alternative metabolic pathways . The compound is relatively stable under laboratory conditions but can degrade over time, affecting its efficacy .
Dosage Effects in Animal Models
The effects of 2-Chloro-2-deoxy-D-glucose vary with different dosages in animal models. At low doses, it can inhibit tumor growth without significant toxicity . At higher doses, it may cause adverse effects such as prolonged Q-T intervals and cardiac toxicity . The therapeutic window for this compound is narrow, requiring careful dosage optimization to balance efficacy and safety .
Metabolic Pathways
2-Chloro-2-deoxy-D-glucose is involved in metabolic pathways related to glucose metabolism. It is phosphorylated by hexokinase but cannot be further metabolized, leading to the accumulation of 2-chloro-2-deoxy-D-glucose-6-phosphate . This accumulation inhibits glycolysis and affects metabolic flux, reducing the levels of downstream metabolites .
Transport and Distribution
Within cells, 2-Chloro-2-deoxy-D-glucose is transported by glucose transporters (GLUTs) and distributed throughout the cytoplasm . Its phosphorylated form, 2-chloro-2-deoxy-D-glucose-6-phosphate, is trapped inside cells due to its inability to cross the cell membrane . This trapping mechanism is crucial for its function as a glycolysis inhibitor and diagnostic tool in PET imaging .
Subcellular Localization
2-Chloro-2-deoxy-D-glucose is primarily localized in the cytoplasm, where it exerts its inhibitory effects on glycolysis . It does not have specific targeting signals or post-translational modifications that direct it to other cellular compartments . Its activity is mainly confined to the cytoplasmic enzymes involved in glucose metabolism .
准备方法
2-氯-2-脱氧-D-葡萄糖可以使用多种方法合成。一种常见的方法是使用3,4,5-三-O-乙酰基-D-葡萄糖醛或3,4,5-三羟基-葡萄糖醛作为原料。将这些原料置于溶剂中与固体酸一起搅拌,并在特定温度下反应。 反应结束后,除去固体酸,并通过重结晶纯化产物 . 另一种方法是通过溴在甲醇中介导的D-葡萄糖醛的卤代O-糖基化,然后通过锌在饱和磷酸二氢钠水溶液中还原去除卤素基团,并水解甲氧基基团 .
化学反应分析
2-氯-2-脱氧-D-葡萄糖会发生各种化学反应,包括取代反应。 它对空气敏感且吸湿性强,意味着它很容易从空气中吸收水分 . 其反应中常用的试剂包括溴、甲醇和锌 . 这些反应形成的主要产物包括2-脱氧-D-葡萄糖和其他衍生物 .
相似化合物的比较
属性
IUPAC Name |
(2R,3S,4R,5R)-2-chloro-3,4,5,6-tetrahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEGMPAFDRYYIG-SLPGGIOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)Cl)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)Cl)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40163527 | |
| Record name | 2-Chloro-2-deoxyglucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14685-79-1 | |
| Record name | 2-Chloro-2-deoxyglucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014685791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-2-deoxyglucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2-Chloro-2-deoxy-D-glucose relate to its ability to elicit feeding responses?
A: Studies exploring the impact of glucose analogs on feeding behavior in rats revealed that modifications at the C-2 position of the glucose molecule significantly influence feeding responses. [] While D-glucose decreased meal size, 2-deoxy-D-glucose, lacking a hydroxyl group at C-2, induced feeding. [] Interestingly, 2-fluoro-2-deoxy-D-glucose and 2-chloro-2-deoxy-D-glucose, both halogenated at C-2, elicited even stronger feeding responses compared to 2-deoxy-D-glucose. [] This highlights the importance of the C-2 substituent in modulating the feeding response, with halogens potentially enhancing the effect.
Q2: Is 2-Chloro-2-deoxy-D-glucose a specific inhibitor of any enzymes?
A: While 2-ClDG is primarily known for inhibiting hexokinase, research indicates it does not demonstrate strong inhibitory effects on endo-α-mannosidase, an enzyme involved in glycoprotein processing. [] Modifications to the glucose unit of 1-deoxy-3-O-(α-D-glucopyranosyl)-mannojirimycin, a potent endo-α-mannosidase inhibitor, including its replacement with 2-ClDG, did not improve inhibitory properties. [] This suggests a high specificity of endo-α-mannosidase for its natural substrate and highlights that 2-ClDG's action is primarily focused on glycolysis.
Q3: What are the impurities found in [18F]Fluorodeoxyglucose (FDG) products, and how are they determined?
A: 2-Chloro-2-deoxy-D-glucose (2-ClDG) and 2-fluoro-2-deoxy-D-glucose (FDG) are identified as chemical impurities present in [18F]Fluorodeoxyglucose (F-18-FDG) products. [, ] These impurities can be separated and quantified using techniques like capillary electrophoresis, allowing for the determination of their presence and concentration within F-18-FDG. []
Q4: Has 2-Chloro-2-deoxy-D-glucose shown potential against any specific diseases?
A: While not a primary focus of the provided research, one study explored the potential of various wheatgrass constituents, including Rutin, against COVID-19. [] While Rutin showed the most promising results in silico, further research is needed to validate these findings and explore the efficacy of wheatgrass constituents like 2-ClDG in vivo. []
Q5: Are there any known analytical methods for characterizing and quantifying 2-Chloro-2-deoxy-D-glucose?
A: Capillary electrophoresis has been identified as a suitable method for determining the concentration of 2-ClDG, particularly within the context of its presence as an impurity in [18F]Fluorodeoxyglucose products. [] This method allows for the separation and quantification of 2-ClDG alongside other related compounds like 2-fluoro-2-deoxy-D-glucose and glucose itself. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,4-Diazabicyclo[2.2.2]octan-2-one](/img/structure/B118004.png)




![4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one](/img/structure/B118028.png)




![7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B118047.png)

